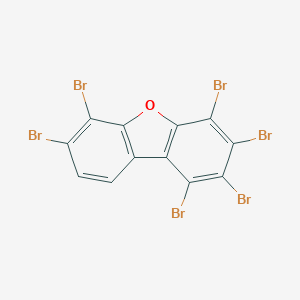
1,2,3,4,6,7-Hexabromodibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,6,7-Hexabromodibenzofuran (HBDF) is a chemical compound that belongs to the family of polychlorinated dibenzofurans (PCDFs) and is a highly toxic environmental pollutant. It is a persistent organic pollutant (POP) that can accumulate in the environment and in living organisms, including humans. HBDF has been identified as a potential threat to human health and the environment, and therefore, it is important to understand its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
1,2,3,4,6,7-Hexabromodibenzofuran exerts its toxic effects by binding to the aryl hydrocarbon receptor (AhR), which is a transcription factor that regulates the expression of genes involved in cell growth, differentiation, and apoptosis. Binding of 1,2,3,4,6,7-Hexabromodibenzofuran to AhR can result in the activation of downstream signaling pathways, leading to the production of reactive oxygen species (ROS) and the induction of oxidative stress. 1,2,3,4,6,7-Hexabromodibenzofuran can also induce DNA damage and alter gene expression, which can lead to the development of various diseases.
Biochemische Und Physiologische Effekte
1,2,3,4,6,7-Hexabromodibenzofuran has been shown to have a range of biochemical and physiological effects on living organisms. It can induce oxidative stress, alter gene expression, and cause DNA damage. 1,2,3,4,6,7-Hexabromodibenzofuran exposure has been linked to various health problems, including cancer, reproductive and developmental disorders, and immune system dysfunction. It can also affect the growth and survival of aquatic organisms, leading to ecological disturbances.
Vorteile Und Einschränkungen Für Laborexperimente
1,2,3,4,6,7-Hexabromodibenzofuran has both advantages and limitations for use in lab experiments. Its high toxicity and persistence make it a useful tool for studying the effects of environmental pollutants on living organisms. However, its toxicity also makes it difficult to work with, and special precautions must be taken to ensure the safety of researchers and the environment.
Zukünftige Richtungen
There are several future directions for research on 1,2,3,4,6,7-Hexabromodibenzofuran. One area of focus is the development of safer and more efficient synthesis methods for 1,2,3,4,6,7-Hexabromodibenzofuran. Another area of research is the identification of biomarkers for 1,2,3,4,6,7-Hexabromodibenzofuran exposure and the development of new methods for detecting and measuring 1,2,3,4,6,7-Hexabromodibenzofuran in the environment. Additionally, research is needed to better understand the long-term effects of 1,2,3,4,6,7-Hexabromodibenzofuran exposure on human health and the environment, as well as to develop effective strategies for mitigating its impact.
Synthesemethoden
1,2,3,4,6,7-Hexabromodibenzofuran can be synthesized by the bromination of dibenzofuran using bromine or bromine compounds. The synthesis method involves the use of high temperatures and strong acids, which can result in the formation of other toxic byproducts. Therefore, the synthesis of 1,2,3,4,6,7-Hexabromodibenzofuran should be carried out with caution and under controlled conditions.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,6,7-Hexabromodibenzofuran has been extensively studied due to its toxic properties and potential effects on human health and the environment. Scientific research has focused on understanding the mechanism of action, biochemical and physiological effects, and potential future directions for research.
Eigenschaften
CAS-Nummer |
103456-33-3 |
|---|---|
Produktname |
1,2,3,4,6,7-Hexabromodibenzofuran |
Molekularformel |
C12H2Br6O |
Molekulargewicht |
641.6 g/mol |
IUPAC-Name |
1,2,3,4,6,7-hexabromodibenzofuran |
InChI |
InChI=1S/C12H2Br6O/c13-4-2-1-3-5-7(15)8(16)9(17)10(18)12(5)19-11(3)6(4)14/h1-2H |
InChI-Schlüssel |
YIOFXZCOWPMYPC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1C3=C(O2)C(=C(C(=C3Br)Br)Br)Br)Br)Br |
Kanonische SMILES |
C1=CC(=C(C2=C1C3=C(O2)C(=C(C(=C3Br)Br)Br)Br)Br)Br |
Andere CAS-Nummern |
124388-78-9 |
Synonyme |
HEXABROMODIBENZOFURAN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



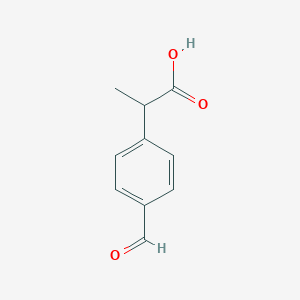
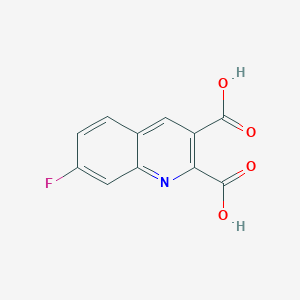
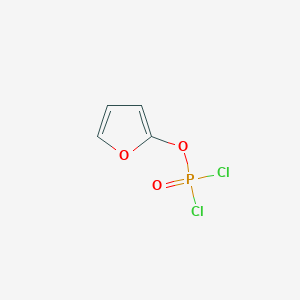
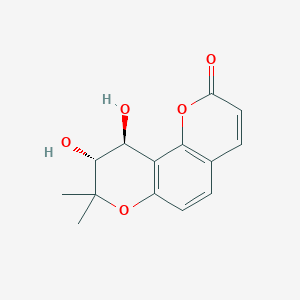
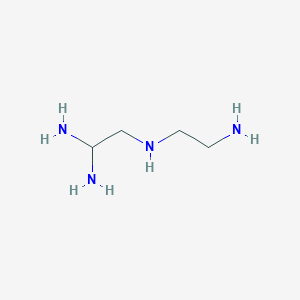
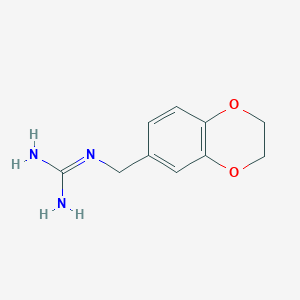
![1H-Indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]-](/img/structure/B27154.png)
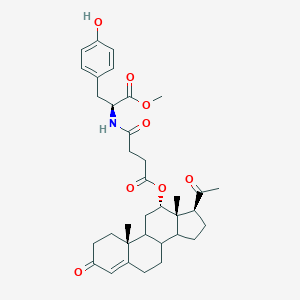
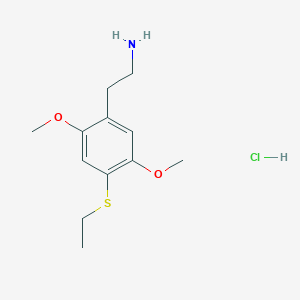
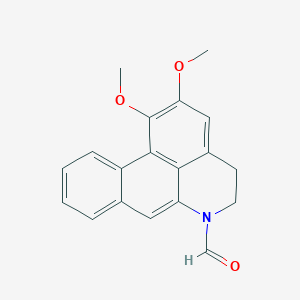
![2-[4-Ethylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B27160.png)
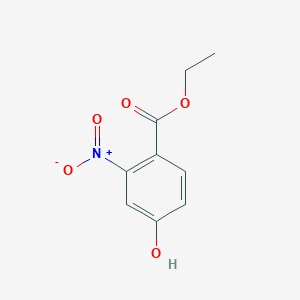
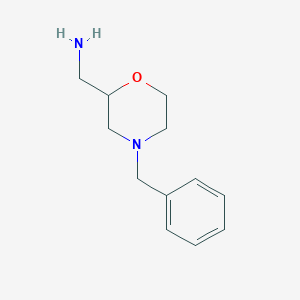
![2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol](/img/structure/B27175.png)